molecular formula C17H25N3O8S B2593671 N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide CAS No. 868983-06-6

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide

Cat. No.: B2593671
CAS No.: 868983-06-6
M. Wt: 431.46
InChI Key: ULPKGTBAKBECDO-UHFFFAOYSA-N
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Description

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide ( 868983-29-3) is a synthetically designed small molecule provided for research purposes. This compound belongs to a class of molecules featuring a sulfonyloxazolidine core linked by an oxalamide group, a structural motif present in various biologically active compounds . The core structure of this reagent, which incorporates a 3,4-dimethoxyphenylsulfonyl group, is structurally analogous to compounds investigated for their potential as inhibitors of phosphodiesterase 4 (PDE4) isoforms . PDE4 is a critical enzyme family that hydrolyzes cyclic adenosine monophosphate (cAMP), and modulating its activity is a significant area of research for understanding signaling pathways related to inflammatory processes, neurological diseases, and respiratory conditions . The specific structural features of this compound, including the oxazolidin-2-yl ring and the 2-methoxyethyl side chain, make it a valuable chemical tool for researchers exploring structure-activity relationships (SAR) in medicinal chemistry programs. It can be used to study the impact of these substituents on potency, selectivity, and physicochemical properties. Potential research applications for this compound include, but are not limited to, in vitro enzymatic assays to evaluate inhibitory activity, as a building block for the synthesis of more complex chemical entities, and as an analytical reference standard for quality control or metabolomic studies. Researchers in pharmaceutical chemistry and chemical biology may utilize this molecule to probe biological mechanisms and develop novel therapeutic agents for conditions such as Alzheimer's disease, chronic obstructive pulmonary disease (COPD), multiple sclerosis, and schizophrenia, following the research directions suggested for related molecular scaffolds . Notice to Researchers: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this and all chemical compounds with appropriate safety precautions, referring to the relevant Material Safety Data Sheet (MSDS) before use.

Properties

IUPAC Name

N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-methoxyethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O8S/c1-25-8-6-18-16(21)17(22)19-11-15-20(7-9-28-15)29(23,24)12-4-5-13(26-2)14(10-12)27-3/h4-5,10,15H,6-9,11H2,1-3H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPKGTBAKBECDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide is a complex organic compound notable for its potential biological activities. This compound, characterized by its unique structural features, has garnered interest in medicinal chemistry due to its possible therapeutic applications.

Structural Characteristics

The compound's molecular formula is C17H25N3O8SC_{17}H_{25}N_{3}O_{8}S, with a molecular weight of approximately 431.46 g/mol. Its structure includes an oxazolidine ring, a sulfonyl group, and various aromatic moieties that enhance its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC17H25N3O8S
Molecular Weight431.46 g/mol
CAS Number868983-06-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. This mechanism suggests that the compound may possess therapeutic properties, particularly in the context of enzyme modulation and inhibition.

Biological Activity Studies

Recent studies have explored the anticancer potential of this compound. The following findings summarize key research outcomes:

  • Anticancer Activity : The compound has shown cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. For instance, derivatives of this compound were tested against several cancer cell lines and demonstrated significant cell viability reduction, suggesting a promising avenue for cancer therapeutics .
  • Enzyme Inhibition : Interaction studies revealed that the compound could inhibit specific enzymes involved in cancer progression and other diseases. This inhibition is crucial for understanding its therapeutic potential .
  • Cell Signaling Pathways : Investigations into cellular signaling pathways have indicated that this compound may modulate key pathways associated with cell proliferation and apoptosis, further supporting its role as a potential therapeutic agent .

Case Study 1: Anticancer Efficacy

In a study assessing the cytotoxicity of this compound against breast cancer cells, researchers found that the compound significantly reduced cell viability at concentrations as low as 10 µM over 48 hours. The mechanism was linked to apoptosis induction through the activation of caspase pathways.

Case Study 2: Enzyme Interaction

A separate study focused on the enzyme inhibition properties of this compound revealed that it effectively inhibited the activity of matrix metalloproteinases (MMPs), which are critical in tumor metastasis. The inhibition was quantified using IC50 values, demonstrating a strong correlation between compound concentration and MMP activity reduction.

Comparison with Similar Compounds

N1-(2,3-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)Ethyl)Oxalamide (No. 2225)

  • Structural Differences: Unlike the target compound, No. 2225 lacks the sulfonyl-oxazolidine moiety. Instead, it features a 2,3-dimethoxybenzyl group at N1 and a pyridin-2-yl-ethyl group at N2.
  • Pharmacokinetics: A 93-day rat study established a No Observed Effect Level (NOEL) of 100 mg/kg bw/day, with a safety margin exceeding 33 million relative to human exposure levels (0.0002–0.003 μg/kg bw/day). This high margin is attributed to rapid metabolism via hydrolytic cleavage of the oxalamide bond and glucuronidation .
  • Mutagenicity: Tested up to 5,000 μg/plate in Salmonella typhimurium and E.

N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)Ethyl)Oxalamide (FL-no: 16.099)

  • Structural Differences : The benzyl group at N1 is substituted with 2,4-dimethoxy instead of 3,4-dimethoxyphenyl sulfonyl.
  • Safety Profile: Shares the same NOEL (100 mg/kg bw/day) as No. 2225 due to analogous metabolic pathways.

N1-{3-[4-(2,3-Dichlorophenyl)Piperazin-1-yl]Propyl}-N2-(5-Methyl-1H-Pyrazol-3-yl)Oxalamide

  • Structural Differences : Incorporates a piperazine ring and pyrazole substituent instead of sulfonyl-oxazolidine.

Key Comparative Data

Compound N1 Substituent N2 Substituent NOEL (mg/kg/day) Mutagenicity (Ames Test)
Target Compound 3-((3,4-Dimethoxyphenyl)sulfonyl)oxazolidin-2-yl-methyl 2-Methoxyethyl Not reported Not tested
No. 2225 2,3-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl 100 Negative (≤5,000 μg/plate)
FL-no:16.099 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl 100 Not reported
FL-no:16.100 2-Methoxy-4-methylbenzyl 2-(5-Methylpyridin-2-yl)ethyl 100 Not reported

Q & A

Q. What analytical workflows validate synthetic intermediates with structural complexity?

  • Methodological Answer :
  • Multi-Technique Validation : Combine HRMS for exact mass, 2D-NMR (COSY, HSQC) for connectivity, and XRPD for crystallinity .
  • Degradation Studies : Stress testing (heat, light, pH) identifies labile groups (e.g., oxazolidine ring stability) via HPLC tracking .

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